molecular formula C5H8O5 B3286498 D-Xylono-1,5-lactone CAS No. 82796-87-0

D-Xylono-1,5-lactone

Cat. No.: B3286498
CAS No.: 82796-87-0
M. Wt: 148.11 g/mol
InChI Key: XXBSUZSONOQQGK-FLRLBIABSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Xylono-1,5-lactone can be synthesized from D-xylose through an oxidative pathway. The bacterial enzyme Caulobacter crescentus lactonase (Cc XylC) plays a crucial role in this process by catalyzing the hydrolysis of D-xylonolactone to D-xylonic acid . The reaction conditions typically involve a pH range of 6 to 8 and the presence of divalent metal ions .

Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Microbes such as Pseudomonas fragi have been utilized to convert lignocellulose-based sugars like D-xylose into valuable chemical intermediates . The process involves multiple enzyme cascades to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: D-Xylono-1,5-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • D-xylobiono-1,5-lactone
  • D-xylonic acid

Comparison: D-Xylono-1,5-lactone is unique due to its specific role in the pentose and glucuronate interconversion pathway. While D-xylobiono-1,5-lactone and D-xylonic acid are related compounds, this compound serves as a key intermediate in the conversion processes .

Properties

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxyoxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-2-1-10-5(9)4(8)3(2)7/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBSUZSONOQQGK-FLRLBIABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345691
Record name D-Xylono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Xylono-1,5-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

82796-87-0
Record name D-Xylono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Xylonic acid, δ-lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX4Z3X5JKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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